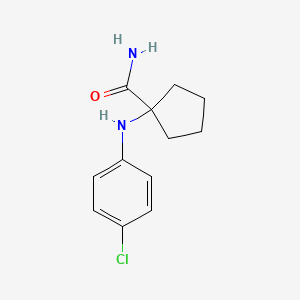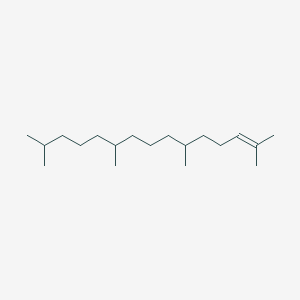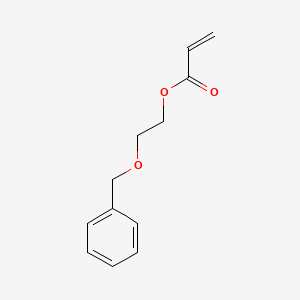
4,4',4''-Methanetriyltris(2,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) is a chemical compound with the molecular formula C25H28O3 It is known for its unique structure, which includes three 2,6-dimethylphenol groups connected by a central methanetriyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, connecting the phenol groups. The general reaction can be represented as follows:
[ 3 \text{C}8\text{H}{10}\text{O} + \text{CH}2\text{O} \rightarrow \text{C}{25}\text{H}_{28}\text{O}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. This property is crucial in neutralizing free radicals and preventing oxidative damage in biological systems. The compound’s structure allows it to interact with enzymes and receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Methylenebis(2,6-dimethylphenol)
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Uniqueness
4,4’,4’'-Methanetriyltris(2,6-dimethylphenol) is unique due to its three phenolic groups connected by a central methanetriyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
6204-16-6 |
|---|---|
Formule moléculaire |
C25H28O3 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C25H28O3/c1-13-7-19(8-14(2)23(13)26)22(20-9-15(3)24(27)16(4)10-20)21-11-17(5)25(28)18(6)12-21/h7-12,22,26-28H,1-6H3 |
Clé InChI |
FGWOVMNAWIHZRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(C2=CC(=C(C(=C2)C)O)C)C3=CC(=C(C(=C3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)





![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)


![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)

